2,3,5-Trichloro-6-methylpyrazine

Description

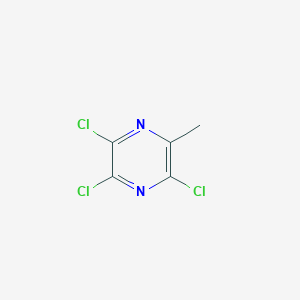

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloro-6-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-3(6)10-5(8)4(7)9-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCGXJLGGLLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2,3,5 Trichloro 6 Methylpyrazine

Reactivity of Chlorine Substituents

The chlorine atoms on the pyrazine (B50134) ring are the primary sites for chemical modification. Their reactivity is influenced by the electron-withdrawing nature of the pyrazine nitrogens and the other chloro substituents, which facilitates nucleophilic attack. thieme-connect.de

Nucleophilic Displacement Reactions

The chlorine atoms of 2,3,5-trichloro-6-methylpyrazine are readily displaced by a variety of nucleophiles. The electron-deficient pyrazine ring activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). thieme-connect.de The positions of substitution can often be controlled by reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 2-position is the most reactive, followed by the 5- and 3-positions. This reactivity pattern is attributed to the electronic effects of the ring nitrogen atoms.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, while reactions with primary or secondary amines yield the corresponding amino-pyrazines. rsc.org The reactivity can be influenced by the solvent, with polar aprotic solvents often favoring these reactions. rsc.org

| Nucleophile | Product | Reference |

| Sodium Methoxide | 2-methoxy-3,5-dichloro-6-methylpyrazine | rsc.org |

| Aniline | 2-anilino-3,5-dichloro-6-methylpyrazine | rsc.org |

| Sodium Benzyl Oxide | 2-(benzyloxy)-3,5-dichloro-6-methylpyrazine | rsc.org |

| Sodium Benzyl Sulphide | 2-(benzylthio)-3,5-dichloro-6-methylpyrazine | rsc.org |

Table 1: Examples of Nucleophilic Displacement Reactions.

Transhalogenation Reactions

Transhalogenation, or halogen exchange, is a process where one halogen atom is replaced by another. In the context of this compound, this typically involves the replacement of chlorine with fluorine or iodine to modulate the reactivity of the C-Halogen bond for subsequent reactions. frontiersin.orgnih.gov The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for heteroaromatic systems, often requiring metal catalysis. youtube.com For instance, reacting a chloropyrazine with sodium iodide in the presence of a copper catalyst can yield the corresponding iodopyrazine. nih.gov Similarly, fluorine can be introduced using reagents like potassium fluoride, sometimes in the presence of a phase-transfer catalyst to enhance reactivity. nih.gov These reactions are synthetically useful as they can convert a less reactive C-Cl bond into a more reactive C-I bond for cross-coupling reactions or introduce fluorine, which can significantly alter the biological properties of the molecule. frontiersin.orgnih.gov

| Reagent | Product | Catalyst | Reference |

| Sodium Iodide | 2,3,5-triiodo-6-methylpyrazine (hypothetical) | Copper(I) salt | nih.gov |

| Potassium Fluoride | 2,3,5-trifluoro-6-methylpyrazine (hypothetical) | Phase-transfer catalyst | nih.gov |

Table 2: Potential Transhalogenation Reactions.

Cross-Coupling Reactivity of C-Cl Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds. researchgate.netmdpi.com The C-Cl bonds of this compound can participate in these reactions, although they are generally less reactive than the corresponding C-Br or C-I bonds. rsc.org The reactivity of the C-Cl bonds can be enhanced by using specialized palladium catalysts with electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. rsc.orgchemrxiv.org

In a Suzuki-Miyaura coupling, the chloropyrazine is reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netnih.gov The Sonogashira coupling involves the reaction with a terminal alkyne, also catalyzed by palladium, often with a copper co-catalyst. rsc.orgchemrxiv.org The selective coupling at a specific chlorine atom can be challenging but may be achieved by carefully controlling the reaction conditions and the catalyst system. rsc.org

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2 / Base | Aryl-substituted pyrazine | rsc.org |

| Sonogashira | Terminal alkyne | Pd(PPh3)4 / CuI / Base | Alkynyl-substituted pyrazine | rsc.orgchemrxiv.org |

Table 3: Cross-Coupling Reactions of Chloropyrazines.

Reactivity at the Methyl Group

The methyl group attached to the pyrazine ring also offers a site for chemical modification, allowing for the introduction of various functional groups and further diversification of the molecular structure.

Side-Chain Functionalization (e.g., Oxidation, Halogenation, Condensation)

The methyl group can undergo a range of functionalization reactions. Oxidation under controlled conditions can lead to the formation of an aldehyde or a carboxylic acid. rsc.orgacs.org Halogenation of the methyl group, for instance with N-bromosuccinimide (NBS), can introduce a bromine atom, creating a reactive handle for further substitutions. Condensation reactions with aldehydes or other electrophiles are also possible, leading to the elongation of the side chain. epa.gov

Conversion to Carboxylic Acid or Aldehyde Derivatives

A particularly useful transformation is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate. google.com The resulting pyrazinecarboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives. For example, the analogous 5-methylpyrazine-2-carboxylic acid is a known compound that can be prepared by the oxidation of 2,5-dimethylpyrazine. google.comsigmaaldrich.com The conversion of the methyl group to an aldehyde can also be accomplished using specific oxidizing agents, providing another versatile functional group for further synthetic manipulations.

| Starting Material | Reagent | Product | Reference |

| 2,5-Dimethylpyrazine | Potassium Permanganate | 5-Methylpyrazine-2-carboxylic acid | google.com |

| 5-Methylpyrazinecarboxylic acid | Thionyl Chloride, then Amine | 5-Methylpyrazine-2-carboxamide | imist.ma |

| 5-Methylpyrazine-2-carboxylic acid | Methanol, Acid catalyst | Methyl 5-methylpyrazine-2-carboxylate | iucr.org |

Table 4: Analogy of Methyl Group Conversion in Pyrazines.

Formation of Condensed and Polycyclic Pyrazine Systems

Annulation Reactions Utilizing the Pyrazine Core

There is currently a lack of specific, documented research on annulation reactions that utilize the this compound core to form condensed and polycyclic systems.

Ring-Closing Strategies Leading to Fused Heterocycles

Specific examples of ring-closing strategies being applied to derivatives of this compound to create fused heterocycles are not detailed in the available scientific literature.

Computational and Theoretical Investigations of 2,3,5 Trichloro 6 Methylpyrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's physical and chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) and ab initio methods are the primary tools for this task.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. While highly accurate, they can be computationally expensive for larger molecules.

Density Functional Theory (DFT): DFT is a widely used alternative that calculates the total energy of a molecule based on its electron density. electrochemsci.org Methods like the popular B3LYP functional, often combined with basis sets such as 6-31G or 6-311++G(d,p), offer a good balance of accuracy and computational cost. electrochemsci.orgresearchgate.net For 2,3,5-Trichloro-6-methylpyrazine, DFT calculations would predict bond lengths, bond angles, and dihedral angles. The optimization process finds the lowest energy conformation, which is crucial for all subsequent calculations. For instance, studies on similar heterocyclic compounds have successfully used DFT to obtain reliable geometric parameters. researchgate.netresearchgate.net

The geometry optimization of this compound would involve iterative calculations to find the minimum energy structure. The resulting data would precisely define the spatial relationship between the pyrazine (B50134) ring, the three chlorine atoms, and the methyl group.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. dergipark.org.tr It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have a counteracting, albeit smaller, effect. Computational studies on other pyrazine derivatives have shown that substitutions significantly influence these energy levels. electrochemsci.orgmdpi.com

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution across the molecule. dergipark.org.tr In these maps, electron-rich regions (negative potential), susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), prone to nucleophilic attack, are colored blue. For this compound, the nitrogen atoms would be sites of negative potential, while the carbon atoms bonded to the electronegative chlorine atoms would exhibit a more positive potential.

Interactive Table: Illustrative Frontier Orbital Energies for Substituted Pyrazines (Note: This table presents typical data for analogous compounds to illustrate the concepts, as specific data for this compound is not available in the cited literature.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyrazine | -9.8 | -0.5 | 9.3 | General Value |

| Chloropyrazine | -10.1 | -1.2 | 8.9 | Illustrative |

| Methylpyrazine | -9.5 | -0.3 | 9.2 | Illustrative |

| Pyrazine Carboxamide | -8.97 | -1.82 | 7.15 | electrochemsci.org |

Beyond the HOMO-LUMO gap, a suite of "reactivity descriptors" derived from DFT calculations can quantify a molecule's reactivity. researchgate.netnih.gov

Chemical Hardness (η): A measure of resistance to change in electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. electrochemsci.orgnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal number of electrons. It is calculated as χ² / (2η). This index is useful for classifying the global electrophilic nature of a molecule. researchgate.netnih.gov

Local Reactivity Descriptors , such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This analysis allows for the prediction of regioselectivity in chemical reactions. For this compound, local reactivity descriptors would identify which of the carbon or nitrogen atoms are most likely to participate in a given reaction.

Interactive Table: Illustrative Global Reactivity Descriptors (Note: This table is based on theoretical principles and data from analogous compounds to illustrate the concepts.)

| Descriptor | Formula | Illustrative Value for a Chlorinated Pyrazine |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 4.45 eV |

| Chemical Softness (S) | 1 / η | 0.225 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 5.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.58 eV |

Mechanistic Studies and Reaction Pathway Exploration

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. It allows researchers to map out the energy landscape connecting reactants to products, providing insights that are often difficult to obtain experimentally.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational methods can locate the geometry of a transition state and calculate its energy. A key characteristic of a true transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed by a frequency calculation, where a transition state has exactly one imaginary frequency.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational chemists would model the approach of the nucleophile to the pyrazine ring and search for the transition state structure. Calculating the energy of this TS would yield the activation barrier for the reaction.

Once a transition state has been identified and verified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products on the potential energy surface.

This procedure confirms that the located transition state indeed connects the intended reactants and products. The IRC path provides a detailed depiction of the geometric changes the molecule undergoes during the transformation, essentially providing a "movie" of the reaction mechanism at the atomic level. This is a powerful tool for verifying a proposed reaction mechanism and gaining a deeper understanding of the factors that control it.

Application of Automated Reaction Path Search Methods

The exploration of chemical reaction mechanisms, which traditionally relied on chemical intuition, can now be significantly aided by automated reaction path search methods. chemrxiv.org These computational techniques systematically explore the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This automated approach is less prone to human bias and can uncover novel reaction pathways. mdpi.com

Several methodologies exist for automated reaction path exploration. The Artificial Force-Induced Reaction (AFIR) method, for example, works by applying an artificial force between reactant molecules to facilitate the discovery of reaction pathways and their corresponding transition states. researchgate.net Another approach is the tsscds method, which utilizes accelerated molecular dynamics to explore reaction mechanisms with minimal human intervention. mdpi.com These methods are invaluable for understanding complex reaction networks without prior assumptions about the mechanism. chemrxiv.org

While direct applications of these automated methods to the synthesis or degradation pathways of this compound are not extensively documented in the reviewed literature, these techniques hold significant promise. For instance, they could be employed to investigate the formation of this compound from various precursors or to map its potential atmospheric degradation pathways. The insights gained from such studies would be crucial for understanding its environmental fate and for optimizing its synthesis. The general principle involves starting with the reactant molecules and allowing the algorithm to explore possible reaction coordinates, leading to the identification of low-energy pathways to products.

Prediction of Spectroscopic Properties

Computational methods are also instrumental in predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and for identifying unknown compounds.

Vibrational Spectroscopy Simulations (IR, Raman, Inelastic Neutron Scattering)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS), provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to simulate these spectra. researchgate.net

A study on pyrazine and its chloro-derivatives, 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, demonstrated the utility of DFT calculations in assigning vibrational fundamentals. researchgate.net The researchers used the B3P86 functional with the 6-311G** basis set to compute the optimized geometries and force fields of these molecules. The calculated vibrational frequencies were then used to interpret the experimental IR and Raman spectra. researchgate.net For instance, the ring breathing mode of the pyrazine ring was identified and assigned based on these calculations. researchgate.net

Although a specific vibrational analysis of this compound was not found in the searched literature, the same theoretical approach can be applied. Such a study would involve optimizing the molecular structure of this compound at a suitable level of theory and then calculating its vibrational frequencies. The results would provide a predicted vibrational spectrum, which could be compared with experimental data if available. The table below illustrates the kind of data that would be generated from such a computational study.

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (IR) | Calculated Frequency (cm⁻¹) (Raman) |

| C-H stretch (methyl group) | 2950 | 2948 |

| Aromatic C-N stretch | 1580 | 1575 |

| C-Cl stretch | 850 | 845 |

| C-Cl stretch | 780 | 775 |

| C-Cl stretch | 690 | 688 |

| Ring deformation | 550 | 545 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods has become a valuable tool for chemists. Ab initio and DFT methods can be used to calculate nuclear magnetic shieldings, which are then converted to chemical shifts. nih.gov

The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the treatment of solvent effects. nih.gov For chlorinated aromatic compounds like chloropyrimidines, DFT methods have been shown to provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov Machine learning approaches are also emerging as powerful tools for NMR chemical shift prediction, often offering high accuracy with lower computational cost. nih.gov

While a dedicated study predicting the NMR spectrum of this compound is not present in the searched literature, established computational protocols can be readily applied. A typical workflow would involve optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation at a suitable DFT level to obtain the isotropic shielding values for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane) to yield the predicted chemical shifts. The following table provides an example of what such predicted data would look like.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 152.1 | H (methyl) | 2.55 |

| C3 | 148.5 | ||

| C5 | 149.3 | ||

| C6 | 155.8 | ||

| C (methyl) | 21.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound were not available in the reviewed literature.

Environmental Chemistry and Degradation Pathways of Halogenated Methylpyrazines

Environmental Persistence and Degradation Kinetics

The structure of 2,3,5-trichloro-6-methylpyrazine, with its chlorinated aromatic ring and methyl group, dictates its behavior and persistence in the environment. The high degree of chlorination and the stability of the pyrazine (B50134) ring contribute to its recalcitrance.

Chemical Stability in Aqueous and Soil Environments

While specific kinetic data for this compound is not extensively documented, the chemical stability of chlorinated aromatic compounds is generally high. The persistence of such molecules in soil and water is influenced by factors including the number and position of chlorine atoms, the nature of other substituents, and environmental conditions.

Photochemical Degradation Mechanisms (e.g., UV-induced cleavage)

Photochemical degradation is a significant pathway for the transformation of aromatic compounds in the environment. For N-heterocycles like pyrazine, absorption of ultraviolet (UV) radiation can induce electronic transitions (n→π* and π→π*) that lead to a chemically reactive excited state. montana.edu This can initiate degradation through several mechanisms.

The primary photochemical process for chlorinated aromatic compounds is often the homolytic cleavage of the C-Cl bond. This generates a highly reactive aryl radical and a chlorine radical. The aryl radical can then undergo various reactions, such as hydrogen abstraction from the solvent (e.g., water) to form a dechlorinated pyrazine derivative, or react with oxygen to form hydroxylated products.

Another potential pathway involves photosensitized degradation, where other substances in the environment absorb light energy and transfer it to the pyrazine molecule, or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen that can attack the pyrazine ring. researchgate.net Studies on other chlorinated heterocycles have shown that degradation is often initiated by hydroxyl radical attack, leading to hydroxylation, dechlorination, and eventual ring cleavage. youtube.com The methyl group on the pyrazine ring can also be a site for photo-oxidative attack.

Microbial Biodegradation of Chlorinated Pyrazines

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of chemical compounds as sources of carbon and energy. The biodegradation of halogenated compounds, including chlorinated pyrazines, is a key process in their environmental detoxification. nih.gov

Identification and Characterization of Bacterial Strains Involved in Degradation

While bacteria capable of degrading the parent pyrazine ring have been isolated, the degradation of chlorinated pyrazines is more complex due to the presence of the halogen substituents. nih.gov However, numerous bacterial species have been identified that can degrade a variety of chlorinated aromatic compounds, and their enzymatic machinery is likely applicable to chlorinated pyrazines. These processes can occur under both aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions, bacteria often employ oxygenase enzymes to initiate the attack on the aromatic ring. In anaerobic environments, a key process is reductive dechlorination, or halorespiration, where the chlorinated compound is used as an electron acceptor. youtube.com

Table 1: Examples of Bacterial Genera with Potential for Degrading Chlorinated Aromatic Compounds

| Bacterial Genus | Degradation Capability | Relevant Enzymes/Pathways |

| Pseudomonas | Degradation of chlorobenzoates and other chlorinated aromatics. montana.edu | Dioxygenases, Monooxygenases |

| Rhodococcus | Cometabolic dechlorination of chlorinated paraffins. mdpi.com | Dehalogenases |

| Bacillus | Degradation of color-containing compounds including pyrazines. nist.gov | Oxidoreductases |

| Sphingomonas | Dehalogenation of hexachlorocyclohexanes. mdpi.com | Dehalogenases (e.g., LinA2) |

| Burkholderia | Degradation of chlorophenols. nih.gov | Chlorophenol 4-monooxygenase |

| Dehalococcoides | Reductive dechlorination of chlorinated compounds (halorespiration). youtube.com | Reductive dehalogenases |

This table represents bacterial genera known to degrade related chlorinated compounds, suggesting their potential role in the biodegradation of chlorinated pyrazines.

Fungal Biotransformation Processes and Metabolite Profiling

Fungi are highly effective in the biotransformation of persistent organic pollutants, including chlorinated compounds. nih.gov Their extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase, have low substrate specificity and can generate powerful oxidants that attack a wide range of recalcitrant molecules. Common wood- and litter-degrading fungi have been shown to naturally produce and also degrade chlorinated aromatic compounds. nih.gov

Fungal biotransformation of chlorinated pesticides and other xenobiotics typically involves initial reactions like hydroxylation, mediated by cytochrome P450 monooxygenases. nih.gov This initial step increases the polarity of the compound and can be a prelude to further degradation. For example, the fungus Cunninghamella elegans is known to metabolize various xenobiotics, producing metabolites consistent with those found in mammalian systems. mdpi.com

Table 2: Fungal Genera Implicated in the Biotransformation of Chlorinated Compounds

| Fungal Genus | Transformation Capability | Potential Metabolites/Products |

| Aspergillus | Degradation of chlorpyrifos (B1668852) and its metabolite TCP. | Hydroxylated intermediates |

| Penicillium | Degradation of chlorpyrifos and TCP. | Less chlorinated intermediates |

| Cunninghamella | Biotransformation of various xenobiotics, including chlorinated ones. mdpi.com | Hydroxylated metabolites. mdpi.com |

| Phanerochaete | Degradation of a wide range of organopollutants via ligninolytic enzymes. | Ring cleavage products |

| Trametes | Degradation of chlorinated phenols and other pollutants. | Oxidized intermediates |

This table lists fungal genera with demonstrated ability to transform chlorinated pesticides and other pollutants, indicating their potential for degrading this compound.

Proposed Metabolic Pathways for Halogenated Pyrazine Ring Cleavage and Dechlorination

The complete mineralization of this compound requires both dechlorination and cleavage of the heterocyclic ring. While the specific pathways for this compound are not fully elucidated, general mechanisms for halogenated aromatic compounds provide a likely model. nih.gov A key review notes that while bacteria can use substituted pyrazines, the mechanism of ring cleavage remains largely unknown. nih.gov

Initial Aerobic Attack: Under aerobic conditions, the degradation is likely initiated by oxygenase enzymes. nih.gov

Oxidation of the Methyl Group: Analogous to the metabolism of 2,3,5-trimethylpyrazine (B81540) in humans, the methyl group is a likely initial target for oxidation by a monooxygenase, converting it to a hydroxymethyl group (-CH₂OH) and subsequently to a carboxylic acid group (-COOH). nih.gov

Hydroxylation of the Ring: A dioxygenase or monooxygenase could attack the pyrazine ring, incorporating one or two hydroxyl groups. This hydroxylation is a critical step that destabilizes the aromatic ring, making it susceptible to cleavage. This may be accompanied by the hydrolytic removal of a chlorine atom.

Dechlorination: Dechlorination can occur at various stages.

Oxidative Dehalogenation: During the initial oxygenase attack, a chlorine atom can be removed and replaced by a hydroxyl group.

Hydrolytic Dehalogenation: A hydrolase enzyme can replace a chlorine atom with a hydroxyl group from water.

Reductive Dehalogenation: Under anaerobic conditions, a reductive dehalogenase enzyme can replace a chlorine atom with a hydrogen atom.

Ring Cleavage: Following hydroxylation, the resulting dihydroxylated pyrazine (a substituted catechol-like structure) can be cleaved by another dioxygenase enzyme. This breaks open the aromatic ring, forming aliphatic intermediates. These intermediates, such as chlorinated muconic acids, are then funneled into central metabolic pathways (e.g., the Krebs cycle) after further dechlorination and transformation. nih.gov

The combination of these steps—initial oxidation, dehalogenation, and ring cleavage—allows microorganisms to break down a persistent compound like this compound into carbon dioxide, water, and chloride ions.

Environmental Distribution and Fate Models

The environmental distribution of a chemical compound is largely governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to adsorb to soil and sediment. Fate models for organic compounds like this compound utilize these properties to predict its partitioning between air, water, soil, and biota.

Volatilization and Atmospheric Transport Potential

Once in the atmosphere, a compound's persistence and transport potential depend on its reactivity with atmospheric oxidants, such as hydroxyl radicals, and its susceptibility to photolysis. The presence of chlorine atoms on the pyrazine ring likely influences its atmospheric lifetime. Chlorinated organic compounds can be subject to long-range atmospheric transport, moving far from their original source. However, without specific data on the atmospheric half-life of this compound, its transport potential remains theoretical.

Table 1: Factors Influencing Volatilization and Atmospheric Transport

| Parameter | Influence on Environmental Fate | Remarks on this compound |

| Vapor Pressure | Determines the rate of evaporation from surfaces. | Data not available. Generally, pyrazines can be volatile. |

| Henry's Law Constant | Indicates the partitioning between air and water. | Data not available. |

| Atmospheric Half-life | Determines persistence in the atmosphere. | Data not available. The chlorine substituents may affect reactivity. |

Advanced Analytical Methodologies for 2,3,5 Trichloro 6 Methylpyrazine Detection and Characterization

Chromatographic Techniques for Trace Analysis

The detection of 2,3,5-Trichloro-6-methylpyrazine at trace levels often necessitates the use of highly sensitive and selective chromatographic techniques. These methods are crucial for accurately quantifying the compound in various matrices.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography combined with the specificity and sensitivity of tandem mass spectrometry makes it ideal for trace analysis.

For the analysis of pyrazines and related chlorinated compounds, a capillary column such as a DB-5MS is often employed for separation. eurl-pesticides.eu The gas chromatograph is typically operated with a programmed temperature gradient to ensure optimal separation of analytes. For instance, a temperature program might start at a lower temperature and gradually increase to a final temperature, which is then held for a period to ensure all compounds of interest are eluted. mdpi.com

A common sample preparation technique for GC-MS analysis is headspace sampling, particularly for volatile compounds in solid or liquid matrices. gcms.cz This involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase, which is then injected into the GC.

Table 1: Illustrative GC-MS/MS Parameters for Pyrazine (B50134) Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | TRACE 1310 GC or similar |

| Injector | Programmable Temperature Vaporizing (PTV) |

| Column | TG-5-SilMS, 60 m × 0.25 mm × 0.25 µm |

| Oven Program | Initial temp. 40°C, hold for 3 min, ramp to 120°C at 5°C/min, then to 230°C at 7°C/min, hold for 10 min |

| Mass Spectrometer | TSQ 9000 Triple Quadrupole MS or similar |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique is highly sensitive and selective for the quantification of a wide range of compounds, including pyrazines and their metabolites. nih.govdtu.dk

The separation is typically achieved using a reversed-phase column, such as a C18 column. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of modifiers such as formic acid to improve peak shape and ionization efficiency. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with different polarities.

Electrospray ionization (ESI) is the most common ionization technique for LC-MS/MS analysis of pyrazines, and it can be operated in either positive or negative ion mode, depending on the analyte's properties. nih.gov Similar to GC-MS/MS, tandem mass spectrometry with MRM is used for quantification to ensure high selectivity and sensitivity. dtu.dk

Sample preparation for LC-MS/MS can be as simple as "dilute and shoot" for clean samples, or may involve more complex procedures like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for dirtier matrices to remove interfering substances. eurl-pesticides.eu

Table 2: Representative LC-MS/MS Parameters for Pyrazine Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | UPLC system or similar |

| Column | C18 reversed-phase column |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | Gradient elution from low to high percentage of mobile phase B |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-performance liquid chromatography (HPLC) with UV detection can also be used for the quantitative determination of pyrazines, especially when the concentrations are not at trace levels. nih.gov While less sensitive than MS detection, HPLC-UV is a robust and cost-effective technique.

The separation principles are similar to those in LC-MS/MS, typically employing a reversed-phase column and a gradient of water and an organic solvent. ijpras.com For quantitative analysis, a calibration curve is constructed using standards of known concentrations. nih.gov The selection of the UV detection wavelength is critical and should correspond to the absorbance maximum of this compound to achieve the best sensitivity.

One of the challenges in HPLC analysis of pyrazines can be the separation of isomers. The use of specialized columns, such as polysaccharide-based chiral stationary phases, has been shown to be effective in separating pyrazine isomers. nih.govresearchgate.net

Advanced Spectroscopic Characterization

Beyond detection and quantification, advanced spectroscopic techniques are essential for the definitive structural elucidation of this compound and the identification of its potential metabolites.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown compounds, such as metabolites of this compound. ijpras.com HRMS instruments, like Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically with less than 5 ppm error), which allows for the determination of the elemental composition of a molecule. thermofisher.comnih.gov

When coupled with liquid chromatography, LC-HRMS can separate metabolites from the parent compound and other matrix components. The accurate mass of the metabolite's molecular ion can then be used to propose a molecular formula. Further structural information can be obtained by fragmenting the molecular ion and analyzing the resulting high-resolution tandem mass spectrum (MS/MS). The fragmentation pattern provides clues about the molecule's structure, and the accurate masses of the fragment ions help to confirm their elemental compositions. nih.gov

While no specific metabolites of this compound have been reported, common metabolic pathways for pyrazines include oxidation of the methyl group to a carboxylic acid. nih.gov Therefore, one could hypothesize the formation of 2,3,5-trichloropyrazine-6-carboxylic acid as a potential metabolite.

Multi-Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.netomicsonline.orgnih.govdntb.gov.ua For a compound like this compound, a suite of NMR experiments would be required to confirm its structure.

¹H NMR (Proton NMR) would show a signal for the methyl group protons. The chemical shift of this signal would be influenced by the adjacent chloro and pyrazine ring substituents.

¹³C NMR (Carbon NMR) would provide signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the pyrazine ring. The chemical shifts would be highly dependent on the attached chlorine atoms.

2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

HSQC would correlate the methyl protons to their directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the position of the methyl group relative to the chlorine atoms on the pyrazine ring. researchgate.net

The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and definitively confirms the connectivity and substitution pattern of the molecule.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5-trichloropyrazine-6-carboxylic acid |

| Acetonitrile |

| Formic Acid |

Q & A

Q. What are the standard synthetic routes for 2,3,5-Trichloro-6-methylpyrazine, and how can reaction conditions be optimized for yield?

Answer: The synthesis of chlorinated pyrazines typically involves nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency and yield in pyrazine derivatives, reducing reaction times and improving selectivity . Key optimization parameters include:

- Temperature control : Higher temperatures (80–120°C) may accelerate substitution but risk decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates .

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to facilitate halogen exchange.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted methylpyrazine precursors .

Q. How should researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?

Answer: A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., absence of residual protons at C-2, C-3, and C-5 positions) .

- GC-MS : Compare retention indices with databases (e.g., NIST) using non-polar (e.g., DB-5) and polar (e.g., HP-FFAP) columns to resolve co-eluting isomers .

- Elemental analysis : Verify Cl content (theoretical ~45% for CHClN) to confirm stoichiometry.

- IR spectroscopy : Absence of C-H stretches in aromatic regions (2900–3100 cm) confirms full chlorination .

Q. What safety protocols should be followed when handling chlorinated pyrazine derivatives in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds .

- Personal protective equipment (PPE) : Impermeable gloves (e.g., nitrile) and safety goggles; avoid latex due to permeability risks .

- Waste disposal : Segregate halogenated waste in designated containers for incineration to prevent environmental release .

- Emergency measures : Immediate decontamination with water and ethanol for skin contact; avoid solvents that enhance dermal absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted pyrazine derivatives?

Answer: Contradictions often arise from structural isomers or residual solvents. Mitigation strategies include:

- 2D NMR techniques : HSQC and HMBC to assign ambiguous peaks and confirm connectivity (e.g., distinguishing Cl substitution at C-3 vs. C-5) .

- X-ray crystallography : Resolve positional ambiguities in solid-state structures, as demonstrated for co-crystals of halogenated pyrazines .

- Cross-validation : Compare GC retention times with synthetic standards (e.g., 2,3,5-trimethyl-6-ethylpyrazine) to rule out co-elution artifacts .

Q. What strategies are effective in evaluating the biological activity of this compound derivatives?

Answer:

- Antimicrobial assays : Use microbroth dilution to determine minimum inhibitory concentrations (MICs) against model organisms (e.g., Mycobacterium tuberculosis). Lipophilicity (logP) correlates with activity; optimize via Craig’s plot analysis .

- Herbicidal activity : Measure inhibition of photosynthetic electron transport in spinach chloroplasts (IC values <50 µmol/L indicate high potency) .

- Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., CF) at the methyl position to enhance membrane permeability .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Model transition states for Cl substitution using Gaussian or ORCA software. For example, calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .

- Solvent effects : Use COSMO-RS to predict solvation free energies and optimize solvent systems for regioselective chlorination .

Q. What experimental designs are recommended for analyzing thermal stability and decomposition pathways of chlorinated pyrazines?

Answer:

- Thermogravimetric analysis (TGA) : Measure weight loss at 100–300°C to identify decomposition thresholds .

- GC-MS pyrolysis : Heat samples (200–400°C) in inert atmosphere to detect volatile byproducts (e.g., HCl, methyl chloride) .

- Kinetic studies : Use Arrhenius plots to model degradation rates and shelf-life under storage conditions .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling points) for chlorinated pyrazines?

Answer:

- Standardization : Use NIST-certified reference materials for calibration .

- Pressure-adjusted measurements : Boiling points vary with altitude; report data at standardized pressures (e.g., 760 mmHg) .

- Interlaboratory validation : Collaborate to replicate results using identical columns (e.g., DB-5) and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.